4-Amino-6-methylpyrimidine-2,5-diol
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Overview
Description
4-Amino-6-methylpyrimidine-2,5-diol is a heterocyclic organic compound with the molecular formula C5H7N3O2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-methylpyrimidine-2,5-diol typically involves the cyclization of appropriate precursors. One common method involves the reaction of malononitrile with formamide under acidic conditions to form the pyrimidine ring. The reaction is usually carried out in the presence of a catalyst such as zinc chloride or ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-methylpyrimidine-2,5-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
4-Amino-6-methylpyrimidine-2,5-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 4-Amino-6-methylpyrimidine-2,5-diol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with nucleic acid synthesis, leading to its antimicrobial or antiviral effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: Similar in structure but lacks the methyl group at position 6.
2-Amino-4,6-dichloropyrimidine: Contains chlorine atoms instead of hydroxyl groups.
2-Amino-5-methylpyrimidine-4,6-diol: Similar but with a different substitution pattern.
Uniqueness
4-Amino-6-methylpyrimidine-2,5-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H7N3O2 |
---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
4-amino-5-hydroxy-6-methyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H7N3O2/c1-2-3(9)4(6)8-5(10)7-2/h9H,1H3,(H3,6,7,8,10) |
InChI Key |
BITGOBGZCXMCKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=O)N1)N)O |
Origin of Product |
United States |
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